molecular formula C13H13NOS B183322 (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone CAS No. 42024-93-1

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Cat. No. B183322
CAS RN: 42024-93-1
M. Wt: 231.32 g/mol
InChI Key: JTKCGRTZGKUQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H13NOS . It is also known by its CAS number 132861-87-1 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has an amino group and a phenyl group attached to the thiophene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.31 g/mol . More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Synthesis and Characterization

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone has been studied for its synthesis and structural characterization. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds using various spectroscopic techniques and density functional theory (DFT) calculations. Their research focused on understanding the structural optimization and vibrational spectra of these compounds, including their thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).

Antibacterial Activity

The antibacterial activity of these compounds is a significant area of research. The study by Shahana and Yardily (2020) included molecular docking studies to understand the antibacterial properties of these compounds. Their findings suggest potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Structural Analysis

Kaur et al. (2015) explored the crystal structures of Schiff base derivatives of a related compound. Their research involved NMR, single-crystal X-ray diffraction, and DFT calculations, providing insights into the molecular and crystal structures of these derivatives (Kaur et al., 2015).

Central Nervous System Depressant Activity

Research has also explored the potential of similar compounds as central nervous system depressants. Butler et al. (1984) synthesized a series of related compounds, finding some of them to have central nervous system depressant activity and potential anticonvulsant properties (Butler, Wise, & Dewald, 1984).

Spectroscopic Properties

The spectroscopic properties of related compounds have been studied by Al-Ansari (2016), who investigated the absorption, excitation, and fluorescence properties of these compounds in different solvents. This research helps understand the electronic structure and behavior of such compounds (Al-Ansari, 2016).

Molecular Docking Studies

Molecular docking studies to understand the interaction of these compounds with biological targets have been conducted. FathimaShahana and Yardily (2020) carried out molecular docking to explore the antiviral activity and pharmacokinetic behavior of a similar compound (FathimaShahana & Yardily, 2020).

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be studied further for its chemical properties, reactivity, and potential applications .

properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKCGRTZGKUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346838
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

CAS RN

42024-93-1
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1sc(C)c(C)c1C(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

General Method B. A solution of 12a (0.3 g, 1.1 mmole) in KOH (3.5 equivalents in methanol-water 1:1) was refluxed for 45 minutes, evaporated and taken up in dichloromethane. The solution was washed three times with water, dried and evaporated to a solid that was recrystallized from ethanol-water as yellow crystals. Yield 0.25 g, 100%. 1H NMR (CDCl3) δ: 1.5 (s, 3H, CH3), 2.1 (s, 3H, CH3), 6.4 (br s, 2H, NH2), 7.2–7.5 (m, 5H, C6H5). 13C NMR (CDCl3) δ: 12.5, 15.2, 114.9, 117.2, 127.8, 128.0, 128.8, 130.4, 141.7, 162.8, 193.0.
Name
12a
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 3
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 4
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 5
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 6
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Citations

For This Compound
2
Citations
EA Ratzke - 2016 - edoc.ub.uni-muenchen.de
Die genetische Erbinformation ist in allen Zellen eines Lebewesens auf der Desoxyribonukleinsäure (DNA) vorhanden. Um die im Menschen ca. 2 m lange DNA in einen 6 µm großen …
Number of citations: 0 edoc.ub.uni-muenchen.de
B der BET-Familie - d-nb.info
Die genetische Erbinformation ist in allen Zellen eines Lebewesens auf der Desoxyribonukleinsäure (DNA) vorhanden. Um die im Menschen ca. 2 m lange DNA in einen 6 µm großen …
Number of citations: 4 d-nb.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.